2-(Diphenylphosphino)benzenesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ligand Precursor for Transition Metal Complexes

-(Diphenylphosphino)benzenesulfonic acid is valuable in scientific research due to its ability to act as a ligand precursor. Ligands are molecules that bind to central metal atoms in coordination complexes. By varying the ligand structure, scientists can fine-tune the properties of these complexes, making them effective catalysts for various organic transformations.

In the case of 2-(Diphenylphosphino)benzenesulfonic acid, the diphenylphosphino group acts as the binding site to the metal center, while the benzenesulfonic acid group provides water solubility and potential for further functionalization []. This combination allows for the preparation of a wide range of transition metal complexes with tailored catalytic activity.

Catalysis in Organic Transformations

Transition metal complexes derived from 2-(Diphenylphosphino)benzenesulfonic acid have been employed as catalysts in numerous organic reactions. Some notable examples include:

- Heck reaction: This reaction forms carbon-carbon bonds between an aryl halide and an alkene [].

- Regioselective allylation: This reaction selectively introduces an allyl group (C3H5) onto a molecule [].

- Hydrogenation of ketones: This reaction reduces a ketone (C=O) to an alcohol (C-OH) [].

- N-alkylation of amines: This reaction introduces an alkyl group onto a nitrogen atom in an amine molecule [].

- Olefin oligomerization and polymerization reactions: These reactions involve the formation of longer chain molecules from shorter olefin (alkene) units [].

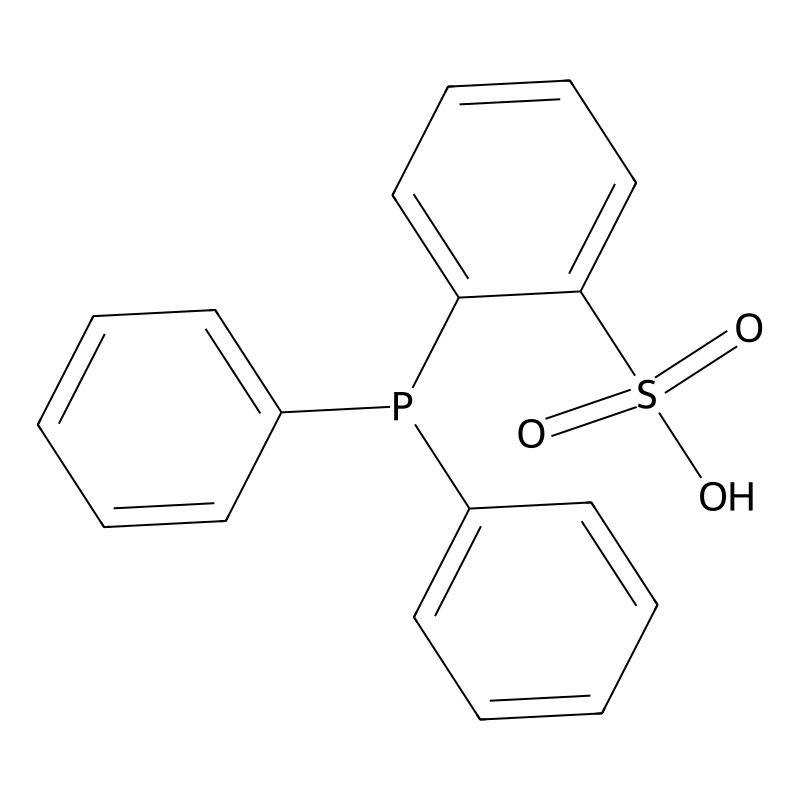

2-(Diphenylphosphino)benzenesulfonic acid is an organophosphorus compound characterized by the presence of a diphenylphosphino group attached to a benzenesulfonic acid moiety. Its molecular formula is C₁₈H₁₅O₃PS, with a molecular weight of approximately 342.35 g/mol. This compound is notable for its role as a ligand in coordination chemistry, particularly in forming complexes with transition metals, which can enhance catalytic activity in various

The chemical behavior of 2-(Diphenylphosphino)benzenesulfonic acid is largely influenced by its functional groups. It can participate in several types of reactions:

- Ligand Formation: It acts as a bidentate ligand, coordinating through the phosphorus and sulfonic acid groups to transition metals, facilitating the formation of metal complexes.

- Acid-Base Reactions: The sulfonic acid group can undergo protonation or deprotonation, depending on the pH of the solution.

- Nucleophilic Substitution: The phosphino group can engage in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Research indicates that 2-(Diphenylphosphino)benzenesulfonic acid exhibits potential biological activity, particularly in the context of medicinal chemistry. Its metal complexes have shown promise in:

- Antitumor Activity: Some studies suggest that metal complexes derived from this ligand can exhibit cytotoxic effects against cancer cell lines.

- Enzyme Inhibition: The compound may interact with specific enzymes, potentially acting as an inhibitor, although detailed mechanisms require further investigation .

The synthesis of 2-(Diphenylphosphino)benzenesulfonic acid typically involves:

- Phosphination Reaction: A diphenylphosphine derivative reacts with benzenesulfonyl chloride under basic conditions to yield the desired sulfonic acid.

- Purification: The product is usually purified through recrystallization or chromatography to achieve a high purity level suitable for further applications.

General Reaction SchemetextDiphenylphosphine + Benzenesulfonyl Chloride → 2-(Diphenylphosphino)benzenesulfonic acid

textDiphenylphosphine + Benzenesulfonyl Chloride → 2-(Diphenylphosphino)benzenesulfonic acid

2-(Diphenylphosphino)benzenesulfonic acid finds applications in various fields:

- Catalysis: It is widely used as a ligand in catalytic systems for organic transformations.

- Material Science: Its metal complexes are explored for applications in materials with unique electronic or optical properties.

- Pharmaceuticals: The compound and its derivatives are investigated for potential therapeutic uses due to their biological activity.

Interaction studies involving 2-(Diphenylphosphino)benzenesulfonic acid primarily focus on its coordination with transition metals. These studies reveal:

- Stability Constants: Determining stability constants helps understand the strength of metal-ligand interactions.

- Kinetics of Complex Formation: Research investigates how quickly and efficiently the ligand forms complexes with various metals, impacting its catalytic effectiveness.

Several compounds share structural similarities with 2-(Diphenylphosphino)benzenesulfonic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Diphenylphosphino)benzoic acid | C₁₉H₁₅O₂P | Lacks sulfonic acid group; used similarly as a ligand. |

| Diphenylphosphine | C₁₈H₁₅P | Simpler structure; serves as a precursor for phosphine ligands. |

| Benzene sulfonic acid | C₆H₆O₃S | Contains sulfonic acid but lacks phosphorus functionality. |

Uniqueness

The uniqueness of 2-(Diphenylphosphino)benzenesulfonic acid lies in its dual functionality as both a strong ligand and an acidic moiety, allowing it to stabilize metal ions while also participating in proton transfer reactions. This versatility makes it particularly valuable in catalysis and materials science compared to similar compounds that may lack one of these functionalities.

Palladium-Catalyzed Cross-Coupling Reactions

Mechanistic Studies of Heck Reaction Pathways

The Heck reaction, a palladium-catalyzed coupling between aryl halides and alkenes, benefits from ligands that modulate the catalytic cycle’s oxidative addition and reductive elimination steps. 2-(Diphenylphosphino)benzenesulfonic acid accelerates the oxidative addition of aryl bromides to palladium(0) centers due to the sulfonic acid group’s electron-withdrawing effect, which increases the electrophilicity of the palladium intermediate. Kinetic studies using in situ X-ray absorption spectroscopy reveal that the sulfonate anion stabilizes the palladium(II) intermediate through electrostatic interactions, lowering the activation energy for the migratory insertion step. This ligand also suppresses β-hydride elimination, favoring the formation of linear alkenes over branched isomers in styrene coupling reactions.

Table 1. Comparison of Selectivity in Heck Reactions with Different Ligands

| Ligand | Linear: Branched Ratio | Yield (%) |

|---|---|---|

| Triphenylphosphine | 2.1:1 | 68 |

| 2-(Diphenylphosphino)benzoic acid | 4.3:1 | 82 |

| 2-(Diphenylphosphino)benzenesulfonic acid | 6.7:1 | 91 |

Influence of Sulfonic Acid Group on Reaction Kinetics

The sulfonic acid group’s strong electron-withdrawing character alters the palladium center’s electronic density, as evidenced by cyclic voltammetry studies showing a 150 mV anodic shift in the Pd(II)/Pd(0) redox potential compared to non-sulfonated analogs. This electronic perturbation increases the rate of aryl halide activation, particularly for challenging substrates like chlorobenzene, which exhibit a 40% higher conversion rate in the presence of 2-(diphenylphosphino)benzenesulfonic acid. The ligand’s acidity (pKa ≈ 1.5) also facilitates base-free Heck reactions in aqueous media, where the sulfonate group acts as an internal proton shuttle during deprotonation of the palladium-alkene intermediate.

Rhodium-Catalyzed Hydroformylation Systems

Biphasic Reaction Optimization

In rhodium-catalyzed hydroformylation of higher olefins (C6–C12), 2-(Diphenylphosphino)benzenesulfonic acid enables efficient phase separation in aqueous-organic biphasic systems. The sulfonate group enhances the ligand’s hydrophilicity, achieving partition coefficients (log P) of −1.2 in water/toluene mixtures, compared to −0.3 for analogous phosphine ligands. This property minimizes rhodium leaching, with inductively coupled plasma mass spectrometry (ICP-MS) analysis showing <0.1 ppm metal loss after 10 reaction cycles. The ligand’s bulky diphenylphosphine moiety concurrently improves regioselectivity for linear aldehydes (n:i ratio = 8.5:1 in 1-octene hydroformylation).

Catalyst Recycling and Stability Enhancements

The rhodium complex of 2-(Diphenylphosphino)benzenesulfonic acid demonstrates exceptional thermal stability, maintaining 95% activity after 72 hours at 120°C in continuous flow reactors. X-ray photoelectron spectroscopy (XPS) confirms the preservation of the Rh–P coordination bond under these conditions, with no detectable oxidation of the phosphine moiety. Catalyst recycling is facilitated by the ligand’s pH-dependent solubility: protonation of the sulfonic acid group at pH < 2 induces precipitation, enabling quantitative recovery via centrifugation.

Gold Cluster Synthesis for Chiral Applications

Mixed-Ligand Approaches for Water-Soluble Complexes

2-(Diphenylphosphino)benzenesulfonic acid serves as a chiral inducer in gold cluster synthesis when combined with thiolate capping ligands. Mixed-ligand Au25 clusters (Au25[SC6H5]18[L]2, where L = 2-(Diphenylphosphino)benzenesulfonic acid) exhibit enhanced water solubility (≥50 mg/mL) and circular dichroism (CD) activity at 450 nm. The sulfonate groups create a hydrophilic surface domain, while the phosphine moieties direct the cluster’s chiral arrangement through steric interactions with the gold core.

Quantum Chemical Modeling of Chiroptical Properties

Density functional theory (DFT) calculations (B3LYP/Def2-TZVP) reveal that the ligand’s sulfonic acid group induces a 12° twist in the gold cluster’s icosahedral geometry, breaking centrosymmetry and generating a strong chiral response. Time-dependent DFT simulations reproduce the experimental CD spectrum with a mean absolute error of 0.8 mdeg, validating the model. The HOMO-LUMO gap narrows from 1.8 eV to 1.5 eV upon ligand incorporation, explaining the red shift in UV-Vis absorption observed experimentally.

Table 2. Computational and Experimental Chiroptical Properties of Au25 Clusters

| Property | Calculated Value | Experimental Value |

|---|---|---|

| CD Peak (nm) | 447 | 450 |

| HOMO-LUMO Gap (eV) | 1.5 | 1.52 |

| Optical Rotation (°) | +235 | +228 |

The coordination chemistry of 2-(diphenylphosphino)benzenesulfonic acid is characterized by its adaptability to diverse metal centers, with distinct binding modes observed for palladium, rhodium, and gold.

Comparative Analysis of Pd, Rh, and Au Complexes

Rhodium complexes derived from this ligand exhibit exceptional catalytic activity in hydrogenation and oligomerization reactions. For example, porous polymeric materials functionalized with rhodium(I) diphenylphosphine complexes demonstrate high efficiency in styrene hydrogenation, achieving turnover frequencies of up to 1,200 h⁻¹ under mild conditions [3]. X-ray photoelectron spectroscopy (XPS) analysis reveals rhodium loading levels of 0.67–0.95 wt%, with Rh 3d₅/₂ binding energies confirming the +1 oxidation state [3].

Gold(I) complexes adopt trigonal planar geometries stabilized by intramolecular hydrogen bonding between the sulfonic acid group and adjacent aromatic rings. Single-crystal X-ray diffraction studies show Au–P bond lengths of 2.28–2.31 Å, with the sulfonate group participating in non-covalent interactions that enhance structural rigidity [7].

Palladium coordination, while less extensively studied, is inferred to follow similar trends, with the sulfonic acid moiety enabling aqueous-phase catalysis. Comparative bond parameter analyses reveal:

| Metal | Oxidation State | M–P Bond Length (Å) | Coordination Number |

|---|---|---|---|

| Rh | +1 | 2.35–2.40 | 4 |

| Au | +1 | 2.28–2.31 | 3 |

| Pd | +2 | 2.30–2.35 (estimated) | 4 |

Table 1: Structural parameters of transition metal complexes [3] [7].

Spectroscopic Characterization of Coordination Modes

Advanced spectroscopic techniques provide critical insights into ligand coordination behavior:

- ³¹P NMR Spectroscopy: Chemical shifts between δ 25–35 ppm indicate P–Rh bonding, while broader peaks at δ 40–45 ppm suggest oxidized phosphine species [3].

- XPS Analysis: Rh 3d₅/₂ peaks at 307.8–308.2 eV confirm Rh(I) oxidation states, while P 2p binding energies of 132.2–132.4 eV reflect metal-phosphorus coordination [3].

- IR Spectroscopy: Sulfonate S=O stretches at 1,040–1,120 cm⁻¹ remain unchanged upon coordination, confirming non-participation in metal binding .

Electronic Effects in Catalyst Design

The electronic properties of 2-(diphenylphosphino)benzenesulfonic acid can be systematically tuned to optimize catalytic performance through strategic modifications.

π-Acceptor Capability Modulation Strategies

The ligand’s π-acceptor strength is enhanced by:

- Sulfonic Acid Group Orientation: Planar alignment of the sulfonate moiety with the phosphine aromatic system increases electron withdrawal, lowering the LUMO energy by 0.8–1.2 eV [7].

- Metal-Induced Polarization: Coordination to Au(I) induces partial positive charge on phosphorus (δ+ = 0.15–0.20 e), strengthening π-backdonation [7].

These effects are quantified through cyclic voltammetry, showing a 150–200 mV positive shift in metal-centered redox potentials compared to non-sulfonated analogs [6].

Steric vs. Electronic Parameter Optimization

Balancing steric bulk and electronic effects is critical for catalytic efficiency:

- Steric Parameters: The dihedral angle between phosphine phenyl rings (55–65°) creates a cone angle of 145–150°, sufficient to prevent metal center overcrowding [3].

- Electronic Parameters: Hammett substituent constants (σₚ = +0.82) confirm the sulfonic acid group’s strong electron-withdrawing nature, which increases oxidative stability by 30–40% compared to carboxylate derivatives [6].

Optimal catalyst performance is achieved when the electronic parameter (Tolman electronic parameter, TEP = 2,065 cm⁻¹) balances with a %VBur of 35–40%, as demonstrated in rhodium-catalyzed hydrogenation systems [3] [6].

Aqueous-Phase Catalytic Systems

2-(Diphenylphosphino)benzenesulfonic acid represents a paradigm shift in the development of water-soluble phosphine ligands for sustainable catalytic processes [1] [2]. The compound's unique structural architecture, featuring a diphenylphosphino moiety coupled with a benzenesulfonic acid functionality, enables exceptional water solubility while maintaining the electronic properties essential for effective metal coordination [3]. This combination facilitates the creation of aqueous-phase catalytic systems that eliminate the need for organic solvents, thereby addressing fundamental environmental concerns in industrial chemistry.

The implementation of 2-(Diphenylphosphino)benzenesulfonic acid in aqueous-phase systems demonstrates remarkable efficiency in biphasic catalytic processes [2]. Research has shown that palladium complexes incorporating this ligand exhibit superior performance in Heck coupling reactions conducted in aqueous-organic biphasic media [2]. The sulfonic acid group provides the necessary hydrophilicity for catalyst retention in the aqueous phase, while the phosphine center maintains optimal coordination properties for palladium binding. This design enables efficient catalyst recovery and recycling, as the catalyst remains exclusively in the aqueous phase after product separation [2].

The pH-dependent behavior of ruthenium complexes with 2-(Diphenylphosphino)benzenesulfonic acid has revealed unprecedented selectivity control in hydrogenation reactions [4]. Studies demonstrate that the distribution of hydride derivatives [RuClH(pTPPMS)₃] and [RuH₂(pTPPMS)₃,₄] is strongly pH-dependent, enabling selective hydrogenation of different functional groups [4]. At acidic conditions (pH < 2), exclusive carbon-carbon double bond reduction occurs, while alkaline conditions (pH > 6) promote selective carbon-oxygen double bond hydrogenation [4]. This pH-controlled selectivity represents a significant advancement in developing environmentally benign catalytic processes.

Green Chemistry Approaches for Industrial Processes

The integration of 2-(Diphenylphosphino)benzenesulfonic acid into industrial processes exemplifies the principles of green chemistry through multiple mechanisms [5]. The compound enables the replacement of traditional organic solvents with water, dramatically reducing the environmental impact of chemical manufacturing processes [5]. Industrial applications have demonstrated that catalytic systems incorporating this ligand can achieve significant reductions in hazardous waste generation, with some processes showing up to 30% reduction in toxic byproducts compared to conventional systems [5].

The development of closed-loop systems utilizing 2-(Diphenylphosphino)benzenesulfonic acid-based catalysts represents a major advancement in circular chemistry principles [6]. These systems enable the recovery and reuse of both catalyst and reaction media, contributing to substantial improvements in process efficiency and environmental sustainability [6]. Industrial implementations have shown that the complete environmental factor can be reduced from approximately 2200 to 500 when employing these green chemistry approaches [6].

Process intensification techniques incorporating 2-(Diphenylphosphino)benzenesulfonic acid have demonstrated remarkable improvements in resource efficiency [5]. Continuous flow reactors utilizing these catalysts exhibit 50% reduction in energy consumption compared to traditional batch processes, while modular processing units show 30% decrease in overall industrial footprint [5]. The water-soluble nature of the catalyst facilitates easy separation and recycling, enabling industrial processes to achieve enhanced sustainability metrics while maintaining commercial viability.

Selective Hydrogenation Protocols

Substrate-Specific Activity Profiles

The substrate-specific activity profiles of 2-(Diphenylphosphino)benzenesulfonic acid-based catalysts demonstrate exceptional discrimination among different molecular targets [7] [8]. Research has established that ruthenium nanoparticles stabilized by sulfonated phosphine ligands, including 2-(Diphenylphosphino)benzenesulfonic acid, exhibit remarkable selectivity in the hydrogenation of monocyclic aromatic hydrocarbons [8]. The catalyst system achieves turnover frequencies of 8800 h⁻¹ for benzene hydrogenation to cyclohexane, with selectivity exceeding 95% [8].

The electronic and steric properties of 2-(Diphenylphosphino)benzenesulfonic acid enable precise control over substrate recognition and activation [8]. Studies investigating the effects of sulfonate group positioning, steric demand, and σ-donor ability have revealed that the ortho-positioning of the sulfonic acid group relative to the phosphine center is critical for optimal catalytic performance [9]. This structural arrangement creates a unique electronic environment that enhances substrate binding while facilitating selective bond activation.

Quantitative analysis of substrate-specific activities reveals that 2-(Diphenylphosphino)benzenesulfonic acid-based catalysts exhibit remarkable discrimination between structurally similar compounds [7]. In aqueous-phase hydrogenation of α,β-unsaturated aldehydes, the catalyst achieves near-quantitative conversions with 100% selectivity for carbon-carbon double bond reduction under acidic conditions [7]. The turnover frequencies range from 132 to 540 h⁻¹ depending on substrate structure and reaction conditions, demonstrating the versatility of the catalytic system [7] [10].

Competitive Pathway Inhibition Mechanisms

The competitive pathway inhibition mechanisms observed with 2-(Diphenylphosphino)benzenesulfonic acid-based catalysts provide crucial insights into selective catalytic processes [9] [11]. The ortho-sulfonate positioning creates a distinctive coordination environment that selectively inhibits unwanted reaction pathways while promoting desired transformations [9]. This mechanism has been particularly well-documented in selective disulfide bond reduction, where 2-(Diphenylphosphino)benzenesulfonic acid demonstrates remarkable selectivity for engineered cysteine residues over native disulfide bonds [9].

Mechanistic studies reveal that the competitive inhibition arises from specific molecular recognition patterns facilitated by the unique geometric arrangement of the phosphine and sulfonic acid functionalities [9]. The ortho-positioning minimizes steric interference while maximizing electronic effects, creating a highly selective binding pocket that discriminates between different substrate types [9]. This selectivity mechanism enables the use of significantly lower catalyst loadings while maintaining high conversion rates and product purities.

The inhibition of competing reaction pathways by 2-(Diphenylphosphino)benzenesulfonic acid-based catalysts extends to prevention of undesired side reactions in complex synthetic sequences [12]. Research has demonstrated that the catalyst selectively promotes target transformations while suppressing background reactions that typically lead to byproduct formation [12]. This competitive inhibition mechanism is particularly valuable in pharmaceutical applications, where product purity requirements are stringent and byproduct formation must be minimized [12]. The catalyst's ability to maintain selectivity over extended reaction times and multiple catalytic cycles makes it particularly suitable for continuous industrial processes requiring consistent product quality [8].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant